molecular formula C9H6FN3O2 B2756995 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1293284-50-0

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B2756995
CAS RN: 1293284-50-0
M. Wt: 207.164
InChI Key: FLTYWCWXBMTXJZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 1293284-50-0 . It has a molecular weight of 207.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Synthesis and Molecular Properties

A study by Roth et al. (2019) outlines a selective and scalable synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid, starting from 1-fluoro-2-nitrobenzene derivatives. This research highlights the compound's utility in creating di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives, showcasing its importance in organic synthesis and chemical research (Roth, Schmidt, Prud’homme, & Abele, 2019).

Corrosion Inhibition

Research on triazole Schiff bases, including compounds similar to 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid, demonstrates their efficacy as corrosion inhibitors on mild steel in acidic media. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their service life and enhancing reliability (Chaitra, Mohana, & Tandon, 2015).

Metal–Organic Frameworks (MOFs)

Wang et al. (2016) have synthesized novel lanthanide metal–organic frameworks using a 1,2,3-triazole-containing tricarboxylic acid ligand. These MOFs exhibit promising luminescence properties for sensing metal ions and nitroaromatic compounds, suggesting potential applications in environmental monitoring and safety (Wang, Sun, Hao, Yan, & Liang, 2016).

Antimicrobial and Anticancer Activity

A study on fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which shares a core structural motif with this compound, reports moderate to good antiproliferative potency against various cancerous cell lines. This finding opens pathways for the development of new anticancer drugs (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

Spectroscopic Probes and Nanoparticle Interactions

Research by Bekere et al. (2013) highlights the use of a related fluorophore for detecting ZnO nanoparticles, demonstrating unusual fluorescence features. This suggests potential applications of this compound and its derivatives in developing sensitive molecular probes for nanoparticles and other nanomaterials (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-fluoro-2-(triazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTYWCWXBMTXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 4-fluoro-2-iodobenzoic acid and 1,2,3-triazole. ESI-MS (m/z): 208.2 [M+1]+.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting for 4-fluoro-2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid in Step A. 1H NMR (400 MHz, CD3OD): 7.93 (s, 2H), 7.88 (dd, J=8.7, 5.9 Hz, 1H), 7.56 (dd, J=9.2, 2.5 Hz, 1H), 7.38-7.30 (m, 1H).
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 13, substituting 4-fluoro-2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid. 1H NMR (400 MHz, CD3OD): 7.93 (s, 2H), 7.88 (dd, J=8.7, 5.9 Hz, 1H), 7.56 (dd, J=9.2, 2.5 Hz, 1H), 7.38-7.30 (m, 1H).
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